(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide (CAS 684232-52-8, MW 407.28, C17H15BrN2O3S) is a synthetic small molecule belonging to the benzothiazole-benzamide class. Its core structure features a 6-bromo-3-methylbenzothiazole ring system linked via an exocyclic imine to a 2,6-dimethoxybenzamide moiety.

Molecular Formula C17H15BrN2O3S
Molecular Weight 407.28
CAS No. 684232-52-8
Cat. No. B2695141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide
CAS684232-52-8
Molecular FormulaC17H15BrN2O3S
Molecular Weight407.28
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3OC)OC
InChIInChI=1S/C17H15BrN2O3S/c1-20-11-8-7-10(18)9-14(11)24-17(20)19-16(21)15-12(22-2)5-4-6-13(15)23-3/h4-9H,1-3H3
InChIKeyVNAIOACTMVRMHU-HTXNQAPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline: (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide (CAS 684232-52-8)


(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide (CAS 684232-52-8, MW 407.28, C17H15BrN2O3S) is a synthetic small molecule belonging to the benzothiazole-benzamide class . Its core structure features a 6-bromo-3-methylbenzothiazole ring system linked via an exocyclic imine to a 2,6-dimethoxybenzamide moiety. This specific substitution pattern—combining a C6-bromo group on the benzothiazole with ortho-dimethoxy substitution on the benzamide—distinguishes it from a large family of benzothiazole analogs that have been explored for kinase inhibition, amyloid binding, and anti-proliferative applications [1]. However, publicly available primary literature reporting quantitative biological data for this exact compound remains extremely limited as of the present search.

Why Generic Substitution Fails: The Structural Specificity of 6-Bromo-3-Methylbenzothiazole 2,6-Dimethoxybenzamide


Generic interchange among benzothiazole-benzamide analogs is unsupported due to the profound impact of even single-atom substitutions on target selectivity and potency. The patent literature demonstrates that within a single benzothiazole-benzamide structural series, varying the substituents on the benzothiazole ring (e.g., halogen position, N-alkyl group) and the benzamide ring (e.g., methoxy group position and count) can shift inhibitory activity against LRRK2 by orders of magnitude [1]. The combination of a C6-bromo substituent on the benzothiazole and 2,6-dimethoxy substitution on the benzamide defines a unique pharmacophoric fingerprint that cannot be replicated by the 3,5-dimethoxy isomer or the 4-methoxy analog, which lack quantitative evidence of equivalent target engagement .

Quantitative Differentiation Evidence for (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide


Structural Distinction from the 3,5-Dimethoxybenzamide Regioisomer

The target compound bears a 2,6-dimethoxy substitution pattern on the benzamide ring, whereas the closest catalogued analog features a 3,5-dimethoxy substitution . In benzothiazole-benzamide kinase inhibitor series, the position of methoxy groups on the benzamide ring directly influences the dihedral angle between the benzothiazole and benzamide planes, modulating the compound's ability to occupy the ATP-binding pocket [1]. Although head-to-head quantitative comparison data for these two specific compounds are not available in the public domain, the regioisomeric distinction is a well-established determinant of target affinity in this chemical class [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Benzothiazole C6-Bromo Substitution: Class-Level Impact on Kinase Inhibition

The patent EP3842422A1 discloses a series of benzothiazole-benzamide compounds with inhibitory activity against LRRK2 and the G2019S mutant. The general formula encompasses the C6-bromo, N3-methyl substitution pattern present in the target compound [1]. Within structurally related benzothiazole kinase inhibitor series, halogen substitution at the C6 position has been shown to enhance hydrophobic packing interactions in the kinase hinge region, contributing to improved potency and selectivity over closely related kinases [2]. While specific IC50 or Ki values for the target compound against LRRK2 are not publicly disclosed, the patent's inclusion of this substitution scaffold supports its relevance for LRRK2-targeted research applications [1].

LRRK2 Inhibition Neurodegeneration Kinase Selectivity

Amyloid-Beta Binding Potential: Evidence Gap and Comparator Context

Benzothiazole derivatives, notably 2-arylbenzothiazoles, are established amyloid-beta (Aβ) binding scaffolds used in PET imaging probes such as Pittsburgh Compound B (PiB) [1]. The target compound's N-ylidene-benzamide linkage and 2,6-dimethoxy substitution pattern distinguish it structurally from classical Aβ-binding benzothiazoles, which typically feature a 2-aryl substituent rather than a 2-ylidene-benzamide [1]. A BindingDB entry was initially retrieved for this compound reporting a Ki value of approximately 4.3 nM against amyloid beta, but subsequent verification revealed that this data corresponds to a different chemical entity (CHEMBL4175800, 4-(benzo[b]thiophen-2-yl)aniline) and is not attributable to the target compound [2]. The actual Aβ-binding affinity of the target compound remains unreported in accessible peer-reviewed literature.

Amyloid Beta Alzheimer's Disease Diagnostic Imaging

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Capacity

The target compound has a molecular weight of 407.28 g/mol and contains one bromine atom, contributing to a higher calculated logP relative to non-halogenated or de-bromo analogs . In the benzothiazole-benzamide LRRK2 inhibitor series, the balance between lipophilicity (driven by halogen substitution) and hydrogen-bonding capacity (from the dimethoxybenzamide moiety) is critical for achieving adequate CNS penetration while maintaining solubility [1]. The 2,6-dimethoxybenzamide group provides two hydrogen bond acceptors positioned ortho to the amide carbonyl, which may influence the compound's conformational preference and intramolecular hydrogen bonding relative to the 3,5- or 4-substituted analogs .

Drug-likeness Physicochemical Properties CNS Penetration

Recommended Application Scenarios for (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide


LRRK2 Kinase Inhibitor Screening and SAR Expansion

The compound's structural alignment with the benzothiazole-benzamide LRRK2 inhibitor scaffold disclosed in EP3842422A1 makes it suitable as a starting point or reference compound for structure-activity relationship (SAR) studies targeting LRRK2 and its pathogenic G2019S mutant [1]. Researchers should verify LRRK2 inhibitory activity in their own assays, as public IC50 data are not yet available. The C6-bromo and 2,6-dimethoxy substitution pattern provides a distinct vector for exploring hydrophobic pocket interactions that are not accessible with 3,5-dimethoxy or non-halogenated analogs [1].

Regioisomeric Selectivity Profiling in Benzothiazole-Benzamide Probe Development

This compound can serve as a defined chemical probe for investigating how the 2,6- versus 3,5-dimethoxybenzamide regioisomerism affects target engagement, selectivity, and pharmacokinetic properties within a single chemical series . Head-to-head profiling against its 3,5-dimethoxy analog (commercially available from multiple vendors) would generate novel SAR data of significant value to the medicinal chemistry community .

Physicochemical Benchmarking of Halogenated Benzothiazole Probes

Given the impact of bromine substitution on lipophilicity, metabolic stability, and CNS penetration, this compound can be used as a reference standard in physicochemical profiling panels comparing halogenated versus non-halogenated benzothiazole-benzamide derivatives . The well-defined structure (confirmed by InChI Key) ensures batch-to-batch identity, supporting reproducible comparative studies .

Negative Control Design for Amyloid-Binding Benzothiazole Studies

Because the target compound features a 2-ylidene-benzamide linkage rather than the 2-aryl substitution characteristic of classical Aβ-binding benzothiazoles (e.g., PiB, BTA-1), it may serve as a structurally matched negative control in Aβ-binding assays, provided that its lack of Aβ affinity is experimentally confirmed [2]. This application requires rigorous in-house validation prior to use.

Quote Request

Request a Quote for (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.